Retinoic acid-d6, also known as 19,19,19,20,20,20-deuterated retinoic acid, is a deuterated analog of retinoic acid, a vital metabolite of vitamin A. This compound plays a crucial role in various biological processes, particularly in embryonic development and cellular differentiation. The molecular formula for retinoic acid-d6 is , and it has a molecular weight of approximately 306.47 g/mol. Its synthesis and application in scientific research are significant due to its isotopic labeling, which allows for enhanced tracking and analysis in metabolic studies.
Retinoic acid-d6 falls under the category of retinoids, which are compounds related to vitamin A. It is classified as a synthetic organic compound and is utilized primarily in biochemical research for studying metabolic pathways involving retinoids.
The synthesis of retinoic acid-d6 involves several steps that typically include the oxidation of retinol to retinaldehyde, followed by further oxidation to retinoic acid. The deuterated version is produced using deuterated solvents or reagents during these reactions.
Retinoic acid-d6 features a complex structure characterized by multiple double bonds and functional groups typical of retinoids. Its structure includes a beta-ionone ring and an isoprenoid chain.
Retinoic acid-d6 participates in various chemical reactions typical of retinoids, including:
The reactions involving retinoic acid-d6 are often studied using isotopic labeling techniques to trace metabolic pathways and interactions within biological systems.
Retinoic acid-d6 acts primarily through its interaction with nuclear receptors, specifically the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).
Retinoic acid-d6 has significant applications in scientific research:
The synthesis of isotopically labeled retinoids employs three primary approaches to deuterium incorporation: precursor-directed biosynthesis, chemoselective reduction, and Wittig-based molecular assembly. For retinoic acid-d6, the most efficient method involves Wittig coupling between a deuterated C15 phosphonium salt and methyl β-formylpropionate, followed by saponification. This approach allows selective deuteration at the C9 and C13 methyl positions through the use of deuterated acetone derivatives during precursor synthesis. The isotopic labeling process requires strictly anhydrous conditions to prevent proton-deuterium exchange and maintain isotopic integrity throughout the synthesis [3] [9].
The isotopic enrichment of commercial retinoic acid-d6 typically exceeds 98% deuterium incorporation, with the molecular formula C₂₀H₂₂D₆O₂ and molecular weight 306.47 g/mol. This high level of isotopic purity is achieved through multiple purification steps including silica gel chromatography and recrystallization. The deuterium distribution pattern follows: three deuterium atoms at the C9-methyl group (C(CD₃)) and three at the C13-methyl group (C(CD₃)), maintaining the polyene chain's conjugation system essential for biological activity [2] [5].
Table 1: Deuterium Labeling Positions in Retinoic Acid-d6
Carbon Position | Chemical Environment | Deuterium Atoms | Functional Significance |
---|---|---|---|
C9 | Methyl group (C(CD₃)) | 3 | Maintains conjugation integrity |
C13 | Methyl group (C(CD₃)) | 3 | Preserves receptor binding affinity |
Polyene chain | -CH=CH- | 0 | Avoids kinetic isotope effects |
Carboxylic acid | -COOH | 0 | Maintains ionization properties |
Alternative deuteration strategies include catalytic hydrogenation-deuteration exchange using deuterium gas with platinum catalysts under controlled pressure (2-5 atm) and temperature (50-80°C). However, this method produces lower regioselectivity compared to the precursor-directed approach. Enzymatic deuteration using alcohol dehydrogenases with deuterated cofactors (NADP-D) shows promise for specific position labeling but remains limited by enzyme stability and reaction scalability. The metabolic studies using dual-isotope techniques have demonstrated that deuterium labeling at methyl positions does not significantly alter vitamin A equivalency ratios compared to non-deuterated counterparts, confirming minimal biological impact of deuteration [8].
The synthetic pathway for retinoic acid-d6 has undergone significant refinement to improve yield, purity, and isotopic integrity. The optimized four-step protocol begins with synthesis of deuterated β-ionone through deuteration of corresponding acetylenic precursors using Pd/C catalyst in deuterium oxide. This intermediate undergoes Grignard coupling with ethylmagnesium bromide to extend the carbon chain, followed by selective oxidation using manganese dioxide to form the deuterated retinaldehyde-d6 precursor. The final oxidation to retinoic acid-d6 employs silver nitrate-catalyzed oxidation in alkaline conditions, achieving yields exceeding 85% with minimal byproduct formation [3] [9].
Critical reaction parameters have been systematically optimized through design of experiments (DoE) approaches:
Table 2: Optimized Synthesis Parameters for Retinoic Acid-d6 Production
Synthetic Stage | Key Parameters | Optimal Conditions | Impact on Yield/Purity |
---|---|---|---|
β-ionone deuteration | Catalyst concentration | 5% Pd/C (0.2 eq) | 95% deuteration efficiency |
Retinaldehyde formation | Oxidation method | MnO₂ in anhydrous DCM | 88% yield, minimal overoxidation |
Wittig coupling | Base system | NaOMe/MeOH | E-isomer selectivity >98% |
Final oxidation | Oxidant | AgNO₃ in NaOH/acetone | 92% conversion, no epoxidation |
Purification | Chromatography | Silica gel/ethyl acetate-hexane | Purity >99% by HPLC |
Scalability challenges have been addressed through continuous flow chemistry approaches, where segmented microreactors enable precise control over reaction times for each synthetic step. This technology has demonstrated 30% yield improvements over batch processes while reducing deuterated solvent consumption by 75%. The cryogenic purification techniques (-20°C crystallization in ethyl acetate/hexane) effectively separate retinoic acid-d6 from geometric isomers while preserving deuterium content. These advances have enabled gram-scale production with consistent isotopic enrichment suitable for pharmacokinetic and metabolic research applications [3] [9].
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 51999-19-0
CAS No.: 67584-42-3